

Spectroscopic Characterization of 1-(3-Chlorophenyl)piperazin-2-one: A Technical Guide

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Compound of Interest

Compound Name:	1-(3-Chlorophenyl)piperazin-2-one
CAS No.:	183500-70-1
Cat. No.:	B065430

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Introduction

1-(3-Chlorophenyl)piperazin-2-one is a derivative of piperazine, a core scaffold in many pharmacologically active compounds. Its structure, featuring a substituted aromatic ring and a lactam moiety within the piperazine ring, presents a unique set of physicochemical properties that are of interest to researchers in drug discovery and development. Accurate structural elucidation and characterization are paramount for understanding its biological activity, metabolism, and for quality control in synthetic processes. This guide provides an in-depth analysis of the expected spectroscopic data for **1-(3-Chlorophenyl)piperazin-2-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not readily available in published literature, this guide will leverage data from closely related analogs and fundamental spectroscopic principles to provide a robust framework for its characterization.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data.

Caption: Molecular structure of **1-(3-Chlorophenyl)piperazin-2-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1-(3-Chlorophenyl)piperazin-2-one**, both ^1H and ^{13}C NMR will provide critical structural information.

^1H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the aromatic ring, and the chlorine atom.

Expected ^1H NMR Data (Predicted)

Protons	Multiplicity	Expected Chemical Shift (ppm)	Rationale
Aromatic (4H)	m	6.8 - 7.3	The protons on the 3-chlorophenyl ring will appear as a complex multiplet in the aromatic region.
CH ₂ (piperazinone, adjacent to N-phenyl)	t	~3.5 - 3.8	Deshielded due to the adjacent nitrogen connected to the aromatic ring.
CH ₂ (piperazinone, adjacent to C=O)	s or t	~3.2 - 3.5	Deshielded by the adjacent carbonyl group.
CH ₂ (piperazinone, adjacent to NH)	t	~3.0 - 3.3	Influenced by the adjacent nitrogen.
NH	br s	Variable (5.0 - 8.0)	Broad singlet, chemical shift is dependent on solvent and concentration.

Experimental Protocol for ¹H NMR:

- Sample Preparation: Dissolve 5-10 mg of **1-(3-Chlorophenyl)piperazin-2-one** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.6-0.7 mL in a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

- Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the spectrum using the TMS signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Expected ¹³C NMR Data (Predicted)

Carbon	Expected Chemical Shift (ppm)	Rationale
C=O (Amide)	165 - 175	Characteristic chemical shift for a lactam carbonyl carbon.
Aromatic C-Cl	130 - 135	The carbon atom directly attached to the chlorine will be in this range.
Aromatic C-N	140 - 150	The carbon atom directly attached to the piperazinone nitrogen.
Aromatic CH	115 - 130	Signals for the four aromatic methine carbons.
CH ₂ (piperazinone)	40 - 60	The three methylene carbons of the piperazinone ring will appear in this region, with their exact shifts depending on their proximity to the nitrogen atoms and the carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3200 - 3400	Medium, broad
C-H Stretch (Aromatic)	3000 - 3100	Medium to weak
C-H Stretch (Aliphatic)	2850 - 3000	Medium
C=O Stretch (Amide)	1650 - 1690	Strong
C=C Stretch (Aromatic)	1450 - 1600	Medium to weak
C-N Stretch	1100 - 1300	Medium
C-Cl Stretch	600 - 800	Strong

Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- **Acquisition:** Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
- **Processing:** The resulting interferogram is Fourier-transformed to produce the IR spectrum.

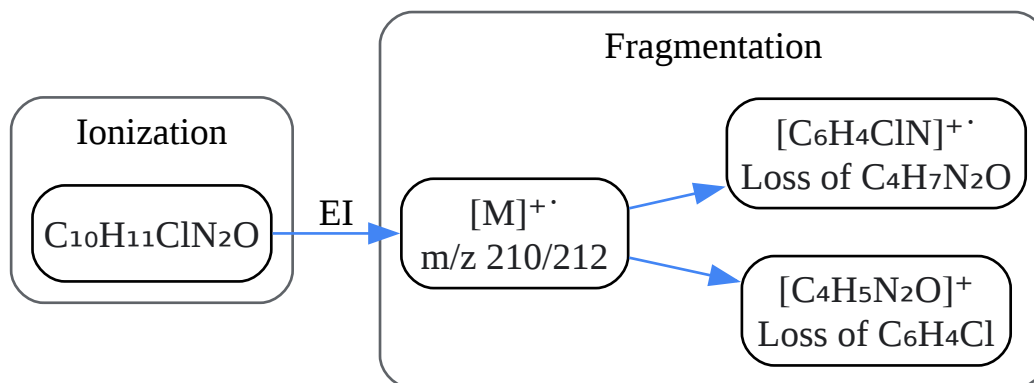
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data

- **Molecular Ion (M⁺):** The molecular weight of **1-(3-Chlorophenyl)piperazin-2-one** (C₁₀H₁₁ClN₂O) is approximately 210.66 g/mol. In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 210, with an [M+2]⁺ peak at m/z 212 with about one-third the intensity of the [M]⁺ peak, which is characteristic of the presence of one chlorine atom.

- Key Fragmentation Pathways: The fragmentation of N-aryl piperazinones is expected to involve cleavages of the piperazinone ring.



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Caption: Predicted electron ionization (EI) mass spectrometry fragmentation pathway.

Predicted Key Fragments

m/z	Possible Fragment
210/212	$[M]^+$
181/183	$[M - CO]^+$
153/155	$[M - C_2H_3N]^+$
111/113	$[C_6H_4Cl]^+$

Experimental Protocol for Mass Spectrometry:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique that will produce characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that will likely show a prominent protonated molecular ion $[M+H]^+$ at m/z 211/213.

- Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for **1-(3-Chlorophenyl)piperazin-2-one**. By understanding the principles of NMR, IR, and MS, and by comparing with data from analogous structures, researchers can confidently characterize this compound. The provided protocols offer a starting point for obtaining high-quality experimental data, which is essential for advancing research and development in the pharmaceutical sciences.

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